molecular formula C17H14ClNO2 B11713462 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one

2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B11713462
M. Wt: 299.7 g/mol
InChI Key: RTZCEOWJYYUELC-UHFFFAOYSA-N
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Description

2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group with a tetrahydronaphthalenone moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 5-chloro-2-hydroxyaniline with 1,2,3,4-tetrahydronaphthalen-1-one under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the imine group to an amine.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Aminophenyl)imino]methyl}-5-(benzyl-oxy)phenol
  • (E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4

Uniqueness

Compared to similar compounds, 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one stands out due to its unique combination of a chlorinated phenyl group and a tetrahydronaphthalenone moiety

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

2-[(5-chloro-2-hydroxyanilino)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H14ClNO2/c18-13-7-8-16(20)15(9-13)19-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-4,7-10,19-20H,5-6H2

InChI Key

RTZCEOWJYYUELC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CNC2=C(C=CC(=C2)Cl)O)C(=O)C3=CC=CC=C31

Origin of Product

United States

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